diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride
Description
diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride is a bicyclic β-amino acid derivative characterized by its norbornene (bicyclo[2.2.1]heptene) core, with an ethyl ester group at position 2 and an amino group at position 3 in the diendo configuration. Its constrained bicyclic structure imparts unique stereochemical and electronic properties, making it valuable for drug design, chiral catalysts, and polymer chemistry .
Properties
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUKJJZYDTALO-NPPHLGRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1N)C=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using an appropriate amine, such as ammonia or an alkylamine.
Esterification: The amide is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.23 g/mol
- CAS Number : 105786-34-3
- IUPAC Name : (1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives have been investigated for their potential as pharmaceutical agents due to their structural similarity to known bioactive compounds.
Case Study : A study published in Molecules demonstrated that derivatives of bicyclic compounds exhibit significant activity against various cancer cell lines, indicating their potential as anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Reference |
|---|---|---|
| Alkylation | Bicyclic amines | |
| Coupling Reactions | Polycyclic compounds | |
| Functional Group Transformations | Various heterocycles |
Biocatalysis
The compound is utilized in biocatalytic processes where enzymes are employed to facilitate chemical reactions under mild conditions.
Case Study : Research has shown that specific enzymes can catalyze the conversion of diendo-3-amino derivatives into optically pure products, enhancing the efficiency of synthetic pathways .
Safety and Regulatory Information
The compound is classified under various regulatory frameworks, ensuring safe handling and usage in laboratory settings.
Regulatory Highlights :
Mechanism of Action
The mechanism of action of diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Stereoisomers: diendo vs. diexo Configuration
The diexo isomer (CAS 105786-36-5) shares the same molecular formula (C₁₀H₁₅NO₂) but differs in the spatial arrangement of substituents. Key distinctions include:
Bicyclo[2.2.2]octane Derivatives
Compounds like 3-aminobicyclo[2.2.2]octane-2-carboxylic acid () feature a larger bicyclic system, altering steric and electronic properties:
Substituted Bicyclo[2.2.1]heptene Derivatives
3-Isopropyl Substituted Ester (CAS 116044-44-1)
This derivative (C₁₃H₂₀O₂) replaces the amino group with an isopropyl substituent:
| Property | Target Compound | 3-Isopropyl Derivative |
|---|---|---|
| LogP | ~0.68 (neutral form) | 3.86 |
| Applications | Pharmaceutical intermediates | Perfume compositions |
The higher LogP of the 3-isopropyl derivative indicates greater hydrophobicity, favoring fragrance applications, whereas the amino group in the target compound enables salt formation for aqueous solubility .
7-Oxabicyclo Analogs
Compounds like 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylates () introduce an oxygen atom, altering electronic properties:
| Property | Target Compound | 7-Oxabicyclo Derivative |
|---|---|---|
| Polarity | Lower (all-carbon framework) | Higher (oxygen lone pairs) |
| Reactivity | Prone to ROMP | Stabilized for hydrolysis-resistant esters |
The oxygen atom in 7-oxabicyclo derivatives reduces ring strain, making them less reactive in polymerization but more stable under acidic conditions .
Structural Determination Techniques
Both the target compound and analogs rely on advanced analytical methods:
- NMR Spectroscopy : ³J(H,H) coupling constants distinguish endo/exo configurations .
- X-ray Crystallography : Used to confirm absolute stereochemistry in bicyclo[2.2.2] derivatives .
- HPLC : Newcrom R1 columns resolve stereoisomers (e.g., 3-isopropyl derivatives) with acetonitrile/water mobile phases .
Biological Activity
Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride is a bicyclic compound with significant potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological activities, primarily due to its structural characteristics, which allow it to interact with biological systems in unique ways.
- Molecular Formula : C8H11NO2
- Molecular Weight : 153.18 g/mol
- CAS Number : 88330-29-4
- Synthesis : The compound can be synthesized through various chemical reactions, including Diels-Alder reactions and stereoselective functionalization processes .
The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Some key mechanisms include:
- Amino Acid Transport Modulation : The compound has been shown to act as an L-selective inhibitor, affecting amino acid transporters which play critical roles in cellular metabolism and signaling .
- Antiviral Properties : Derivatives of bicyclic amino acids have been investigated for their potential as antiviral agents, suggesting that diendo compounds might also exhibit similar properties .
- Anti-inflammatory Effects : Some studies indicate that bicyclic β-amino acid derivatives can act as antagonists in inflammatory pathways, which may position diendo compounds as candidates for treating autoimmune diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of bicyclic amino acids:
- A study highlighted the synthesis of various bicyclic amino acid derivatives, demonstrating their potential as scaffolds for drug development aimed at treating viral infections and inflammatory diseases .
- Another investigation focused on the structural analysis of diendo compounds and their interaction with specific receptors, revealing promising results in modulating receptor activity and influencing downstream signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride, and how do reaction conditions influence yield?
- Methodology :
- The Curtius reaction is a viable pathway for synthesizing bicyclo[2.2.1]heptene derivatives. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1) can be converted to isocyanate intermediates via azide formation, with yields up to 47% under anhydrous xylene conditions .
- Ring-Opening Metathesis Polymerization (ROMP) using Grubbs 3rd generation catalyst enables precise control over polymerization. For similar bicyclo compounds, monomer consumption is monitored via TLC, and termination agents (e.g., silyl-protected amines) ensure end-group fidelity .
- Key Variables : Temperature (−78°C for ROMP initiation), solvent choice (xylene vs. ethyl acetate), and catalyst loading (Grubbs catalyst).
Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR : Distinct chemical shifts for endo/exo isomers are critical. For example, in bicyclo[2.2.1]heptene esters, exo methyl groups resonate downfield (~δ 3.73) compared to endo groups (~δ 3.66) .
- IR : Carboxylic acid derivatives show C=O stretches near 1700 cm⁻¹, while amine hydrochlorides exhibit N–H stretches at 2500–3000 cm⁻¹ .
- MS : Exact mass determination (e.g., 219.1008 Da for related compounds) via high-resolution MS ensures molecular formula validation .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 3.66 (endo ester), δ 3.73 (exo ester) | |
| HRMS | m/z 219.1008 (CHNO) |
Advanced Research Questions
Q. How does the endo vs. exo stereochemistry influence the compound’s reactivity in polymerization or functionalization?
- Methodology :
- Endo isomers often exhibit steric hindrance, slowing polymerization kinetics. For example, Grubbs catalyst-mediated ROMP of endo-functionalized bicyclo compounds requires longer initiation times (−78°C) to achieve full monomer conversion .
- Exo configurations enhance electrophilic reactivity due to greater accessibility of the carboxylic acid group, as seen in amidation reactions with labdanoid substituents .
- Contradictions : Reported yields for Curtius reactions vary (47% vs. unspecified), possibly due to azide intermediate instability .
Q. What are the challenges in copolymerizing this bicyclo compound with other monomers, and how can catalyst selection address them?
- Methodology :
- Catalyst Compatibility : Grubbs catalysts tolerate functional groups (e.g., esters, amines) but may deactivate in acidic conditions. Use of inert atmospheres (N) and dry solvents is critical .
- Monomer Design : Incorporation of hydrophilic groups (e.g., 2-hydroxyethyl esters) improves solubility for block copolymer synthesis .
Q. How can researchers resolve contradictions in reported synthesis yields or spectroscopic data for this compound?
- Methodology :
- Reproducibility Checks : Replicate procedures under controlled humidity (azide reactions are moisture-sensitive) and monitor reaction progress via inline FTIR .
- Data Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, δ 261–263°C melting point) .
Analytical and Safety Considerations
Q. What are the best practices for handling and storing this compound to ensure stability during experimental workflows?
- Methodology :
- Storage : Store in anhydrous conditions (desiccated, −20°C) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .
- Safety : Hydrochloride salts may release HCl vapor upon heating. Use fume hoods for weighing and reaction setups .
Q. How can researchers optimize mass spectrometry parameters to detect trace impurities or degradation products?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
